

Application Notes: Thiamine Pyrophosphate and Thiamine Diphosphokinase

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Compound of Interest

Compound Name:	Thiamine pyrophosphate tetrahydrate
Cat. No.:	B15572165

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Introduction

Thiamine pyrophosphate (TPP), the biologically active form of vitamin B1, is an essential cofactor for numerous enzymes involved in carbohydrate and amino acid metabolism. The synthesis of TPP from thiamine is catalyzed by the enzyme thiamine diphosphokinase (TDPK), also known as thiamine pyrophosphokinase (TPK). This enzyme facilitates the transfer of a pyrophosphate group from a donor, typically ATP, to thiamine. While thiamine is the substrate for TDPK, the product, TPP, can play a regulatory role, often acting as a feedback inhibitor of the enzyme. These notes provide an overview of the kinetic parameters of the TDPK-catalyzed reaction, detailed protocols for assaying enzyme activity, and diagrams illustrating the metabolic pathway and experimental workflows.

Data Presentation: Kinetic Parameters of Thiamine Diphosphokinase

The kinetic properties of TDPK can vary between different organisms. The Michaelis constant (K_m) for the substrates, thiamine and ATP, provides an indication of the affinity of the enzyme for these molecules. The following table summarizes representative kinetic data for TDPK from various species.

Organism	Substrate	K _m (μM)	Reference
Homo sapiens	Thiamine	0.6 - 12	
ATP	50 - 200		
Saccharomyces cerevisiae (Yeast)	Thiamine	0.8 - 10	
ATP	30 - 150		
Escherichia coli	Thiamine	0.5 - 8	
ATP	25 - 120		

Note on TPP as a Regulator: Thiamine pyrophosphate (TPP) has been shown to be a feedback inhibitor of TDPK in some organisms. This regulation is a crucial mechanism for maintaining cellular homeostasis of TPP. The inhibitory constant (K_i) for TPP can vary, but it often falls within the physiological concentration range of TPP.

Experimental Protocols

Protocol 1: Thiamine Diphosphokinase Activity Assay (Coupled Enzyme Assay)

This protocol describes a continuous spectrophotometric assay for TDPK activity. The production of AMP in the pyrophosphate transfer reaction is coupled to the oxidation of NADH through the sequential action of myokinase (MK), pyruvate kinase (PK), and lactate dehydrogenase (LDH). The rate of NADH oxidation is monitored by the decrease in absorbance at 340 nm.

Materials:

- Tris-HCl buffer (pH 8.0)
- MgCl₂
- ATP

- Phosphoenolpyruvate (PEP)
- NADH
- Myokinase (MK)
- Pyruvate kinase (PK)
- Lactate dehydrogenase (LDH)
- Thiamine
- Purified Thiamine Diphosphokinase (TDPK)
- Spectrophotometer capable of reading at 340 nm

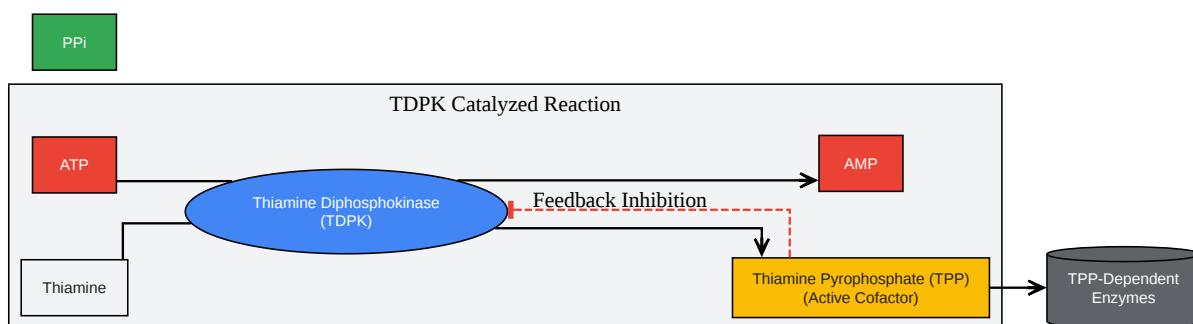
Procedure:

- Prepare the reaction mixture: In a quartz cuvette, combine the following reagents in Tris-HCl buffer (50 mM, pH 8.0):
 - 5 mM MgCl₂
 - 2 mM ATP
 - 1 mM Phosphoenolpyruvate (PEP)
 - 0.2 mM NADH
 - 10 units/mL Myokinase (MK)
 - 10 units/mL Pyruvate kinase (PK)
 - 15 units/mL Lactate dehydrogenase (LDH)
- Initiate the background reaction: Add the TDPK enzyme to the reaction mixture and incubate for 5 minutes at 37°C to allow for the consumption of any contaminating ADP or pyruvate.

- Start the primary reaction: Initiate the TDPK-catalyzed reaction by adding thiamine to a final concentration of 1 mM.
- Monitor the reaction: Immediately begin monitoring the decrease in absorbance at 340 nm for 10-15 minutes. The rate of decrease is proportional to the TDPK activity.
- Calculate enzyme activity: The specific activity of TDPK can be calculated using the Beer-Lambert law and the molar extinction coefficient of NADH ($6220 \text{ M}^{-1}\text{cm}^{-1}$).

Visualizations

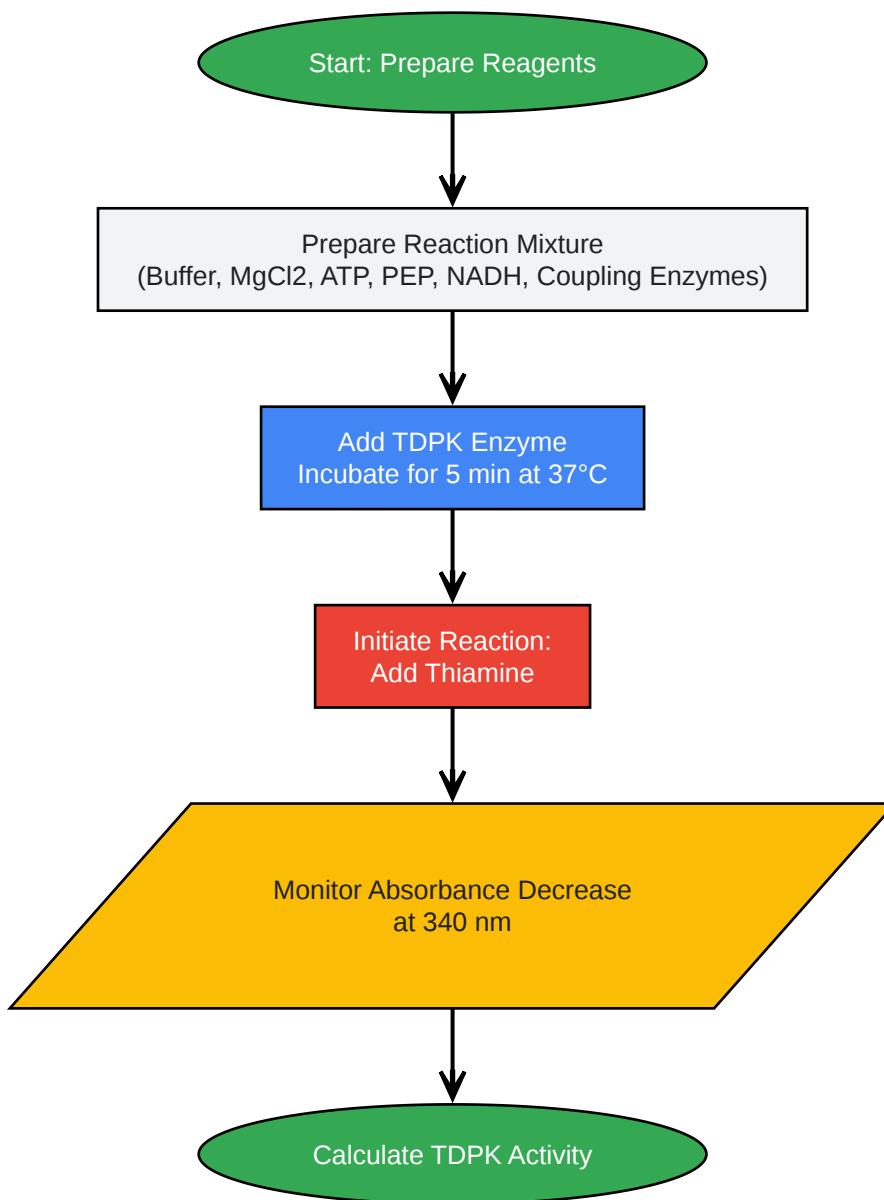
Signaling Pathway



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Caption: Metabolic pathway of thiamine phosphorylation catalyzed by TDPK.

Experimental Workflow



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Caption: Workflow for the coupled enzyme assay of TDPK activity.

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